molecular formula C17H17ClN2O B4286626 N-(2-chlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea

N-(2-chlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea

Cat. No. B4286626
M. Wt: 300.8 g/mol
InChI Key: XVJJNJNAGPRZJG-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea is a chemical compound with potential applications in scientific research. It is a urea derivative that has been synthesized using various methods and has been studied for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea is not fully understood. However, it is believed to work by inhibiting the activity of certain kinases, which are enzymes that play a key role in cell signaling and proliferation. By inhibiting these kinases, N-(2-chlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea may be able to slow down or prevent the growth of cancer cells.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain kinases, including JAK2, which is involved in the development of myeloproliferative neoplasms. It has also been shown to have antifungal and antibacterial activity, suggesting potential applications in the treatment of fungal and bacterial infections.

Advantages and Limitations for Lab Experiments

N-(2-chlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent kinase inhibitory activity. However, it also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, its potential toxicity and side effects have not been fully investigated.

Future Directions

There are several future directions for research on N-(2-chlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea. One direction is to continue investigating its potential as a kinase inhibitor and as a potential anticancer agent. Another direction is to investigate its potential as an antifungal and antibacterial agent. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity and side effects.
In conclusion, N-(2-chlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea is a chemical compound with potential applications in scientific research. It can be synthesized using various methods and has been studied for its mechanism of action and biochemical and physiological effects. While it has several advantages for lab experiments, further research is needed to fully understand its potential as a kinase inhibitor, anticancer agent, and antifungal and antibacterial agent.

Scientific Research Applications

N-(2-chlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as a kinase inhibitor and as a potential anticancer agent. It has also been shown to have antifungal and antibacterial activity.

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-(2,3-dihydro-1H-inden-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O/c18-16-7-2-1-4-14(16)11-19-17(21)20-15-9-8-12-5-3-6-13(12)10-15/h1-2,4,7-10H,3,5-6,11H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJJNJNAGPRZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorobenzyl)-3-(2,3-dihydro-1H-inden-5-yl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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